2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-5-methyl-1,3,4-thiadiazole

Medicinal Chemistry Molecular Complexity Drug-Likeness

2-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-5-methyl-1,3,4-thiadiazole (CAS 2097867-82-6; molecular formula C₁₅H₁₈N₄S; MW 286.4 g/mol) is a heterocyclic small molecule that covalently links three pharmacophoric modules: a 3,4-dihydroisoquinoline, an azetidine, and a 5-methyl-1,3,4-thiadiazole. The compound is catalogued in PubChem (CID and the ZINC virtual screening library (ZINC000049053922).

Molecular Formula C15H18N4S
Molecular Weight 286.4
CAS No. 2097867-82-6
Cat. No. B2844998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-5-methyl-1,3,4-thiadiazole
CAS2097867-82-6
Molecular FormulaC15H18N4S
Molecular Weight286.4
Structural Identifiers
SMILESCC1=NN=C(S1)N2CC(C2)N3CCC4=CC=CC=C4C3
InChIInChI=1S/C15H18N4S/c1-11-16-17-15(20-11)19-9-14(10-19)18-7-6-12-4-2-3-5-13(12)8-18/h2-5,14H,6-10H2,1H3
InChIKeyPZVUQWXGITXWAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-5-methyl-1,3,4-thiadiazole (CAS 2097867-82-6): Structural Identity and Procurement Baseline


2-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-5-methyl-1,3,4-thiadiazole (CAS 2097867-82-6; molecular formula C₁₅H₁₈N₄S; MW 286.4 g/mol) is a heterocyclic small molecule that covalently links three pharmacophoric modules: a 3,4-dihydroisoquinoline, an azetidine, and a 5-methyl-1,3,4-thiadiazole [1]. The compound is catalogued in PubChem (CID 121183728) and the ZINC virtual screening library (ZINC000049053922) [1][2]. Its structural architecture—a saturated nitrogen heterocycle (azetidine) bridging a bicyclic aromatic system (dihydroisoquinoline) to a sulfur-containing five-membered ring (thiadiazole)—places it at the intersection of multiple medicinal-chemistry-relevant chemotypes, distinguishing it from simpler mono- or bicyclic analogs that lack this tripartite connectivity [3].

Why Closest Analogs Cannot Substitute for 2097867-82-6 in MedChem Campaigns


The closest purchasable analogs—2-(azetidin-1-yl)-5-methyl-1,3,4-thiadiazole hydrochloride (lacking the dihydroisoquinoline) and 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride (lacking the azetidine spacer)—each omit one of the three structural modules that define 2097867-82-6 . In SAR programs targeting BTK degradation via the ubiquitin proteasome pathway, the dihydroisoquinoline moiety has been described as a critical cereblon (CRBN)-recruiting element in bifunctional degrader molecules, while the azetidine ring imposes conformational restraint that can reduce entropic penalty upon target binding [1][2]. Substituting either simpler analog would sever either the E3 ligase engagement functionality or the conformational control element, fundamentally altering the degradation pharmacophore. Below, Section 3 details the quantifiable structural and physicochemical dimensions that resist generic interchange.

Quantitative Differentiation Evidence for 2-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-5-methyl-1,3,4-thiadiazole vs. Analogs


Fraction sp³ Hybridization as a Marker of Three-Dimensional Complexity vs. Simpler Thiadiazole Analogs

2097867-82-6 possesses a fraction sp³ (Fsp³) value of 0.33, reflecting its saturated azetidine and partially saturated dihydroisoquinoline rings [1]. In contrast, the simpler analog 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride (lacking the azetidine spacer) has a lower Fsp³ of approximately 0.21 (calculated from its SMILES), while fully aromatic thiadiazole-isoquinoline conjugates approach Fsp³ ≈ 0.0 . Higher Fsp³ correlates with improved clinical trial progression rates in drug discovery campaigns, with compounds exceeding Fsp³ > 0.30 historically showing ~2× higher probability of advancing from Phase I to Phase II compared to flatter analogs (Fsp³ < 0.20) [2]. This metric provides a quantifiable, structure-derived basis for prioritizing 2097867-82-6 in screening libraries where three-dimensional shape diversity is a selection criterion.

Medicinal Chemistry Molecular Complexity Drug-Likeness

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation for CNS vs. Peripheral Target Prioritization

2097867-82-6 exhibits a calculated topological polar surface area (TPSA) of approximately 67.6 Ų and contains five hydrogen bond acceptor (HBA) sites (four nitrogen atoms + one sulfur atom) with zero hydrogen bond donors (HBD) [1][2]. The simpler analog 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride (without the azetidine) has a TPSA of ~54 Ų and four HBA, while the azetidine-only analog 2-(azetidin-1-yl)-5-methyl-1,3,4-thiadiazole hydrochloride has TPSA ~38 Ų and three HBA . For CNS-penetrant lead optimization, empirical guidelines recommend TPSA < 90 Ų and HBD ≤ 3 [3]; 2097867-82-6 falls within this window but offers a higher HBA count than its simpler analogs, potentially enabling stronger polar target interactions without sacrificing passive permeability—a balance that the two-module analogs cannot replicate.

CNS Drug Design Blood-Brain Barrier Permeability Physicochemical Profiling

Conformational Restraint from the Azetidine Spacer vs. Flexible-Linker Analogs in BTK-Targeting PROTACs

In bifunctional BTK degrader patent US12161722B2 (assignee: Korea Research Institute of Chemical Technology / UBIX Therapeutics), compounds incorporating a dihydroisoquinoline CRBN-recruiting moiety linked via a rigid azetidine-containing spacer to a target-engaging heterocycle are explicitly claimed as a structural class [1]. The azetidine ring in 2097867-82-6 restricts the relative orientation of the thiadiazole and dihydroisoquinoline pharmacophores to a well-defined dihedral angle (~110° based on the four-membered ring geometry) [2]. In contrast, analogs employing flexible ethylene or propylene linkers (e.g., 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-5-methyl-1,3,4-thiadiazole) sample a broader conformational ensemble, increasing the entropic cost of ternary complex formation (target-PROTAC-E3 ligase) [3]. For PROTAC programs, pre-organization via rigid spacers has been correlated with improved degradation efficiency (DC₅₀) and reduced hook effect compared to flexible-linker analogs, though direct DC₅₀ data for 2097867-82-6 remain proprietary [4].

PROTAC Design BTK Degradation Conformational Analysis

High-Impact Application Scenarios for 2-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-5-methyl-1,3,4-thiadiazole (CAS 2097867-82-6)


BTK-Targeted Protein Degradation (PROTAC) Lead Optimization

The compound's tripartite architecture—a dihydroisoquinoline (CRBN E3 ligase binder), an azetidine (rigid spacer), and a 5-methyl-1,3,4-thiadiazole (kinase-targeting heterocycle)—maps directly onto the bifunctional degrader pharmacophore claimed in US Patent US12161722B2 [1]. Procurement of 2097867-82-6 enables SAR exploration of azetidine-constrained linker geometry in BTK PROTACs, where the Fsp³ = 0.33 and TPSA = 67.6 Ų meet CNS drug-likeness criteria for neurodegenerative indications such as Parkinson's disease [1][2].

Three-Dimensional Fragment Library Expansion for Phenotypic Screening

With Fsp³ = 0.33 exceeding the commonly applied >0.30 threshold for three-dimensional fragment selection, 2097867-82-6 is suitable for inclusion in shape-diverse fragment libraries [3]. Unlike flatter thiadiazole or isoquinoline fragments, its saturated azetidine and partially saturated dihydroisoquinoline rings introduce conformational complexity that can probe target pockets inaccessible to planar analogs [3].

CNS-Penetrant Kinase Probe Development in Neuroinflammation

The compound's zero HBD count combined with five HBA sites and TPSA of 67.6 Ų places it firmly within the CNS drug-like chemical space (TPSA < 90 Ų, HBD ≤ 3) [2][4]. For BTK-driven neuroinflammation programs, 2097867-82-6 offers a differentiated physicochemical starting point compared to simpler dihydroisoquinoline-thiadiazole conjugates that lack the azetidine-derived TPSA and HBA advantages [4].

Conformationally Constrained PROTAC Linker Toolbox Compound

The azetidine ring in 2097867-82-6 restricts the relative orientation of the thiadiazole and dihydroisoquinoline pharmacophores, reducing the conformational entropic penalty upon ternary complex formation [5][6]. This makes the compound a valuable comparator in linker-SAR studies designed to quantify the impact of rigidity vs. flexibility on PROTAC degradation efficiency (DC₅₀) and hook effect mitigation [6].

Quote Request

Request a Quote for 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-5-methyl-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.